N-{3-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]propyl}butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]propyl}butanamide is a complex organic compound featuring a benzimidazole core. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]propyl}butanamide typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or acid derivative to form the benzimidazole ring. This is followed by alkylation and subsequent amidation to introduce the butanamide moiety. Common reagents used in these reactions include formic acid, trimethyl orthoformate, and various alkyl halides .
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs high-throughput methods such as continuous flow synthesis. This allows for the efficient and scalable production of these compounds under controlled conditions, ensuring high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-{3-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]propyl}butanamide can undergo various chemical reactions, including:
Oxidation: Typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using halides as leaving groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole carboxylic acids, while reduction can produce benzimidazole alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiparasitic properties.
Medicine: Explored for its potential as an anticancer and antiviral agent.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N-{3-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]propyl}butanamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. This compound may also interfere with DNA synthesis and repair, leading to its potential use as an anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
Methylbenzimidazole: A derivative with enhanced antimicrobial properties.
Butylbenzimidazole: Another derivative with potential anticancer activity.
Uniqueness
N-{3-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]propyl}butanamide is unique due to its specific structural modifications, which confer distinct biological activities and potential therapeutic applications. Its combination of a benzimidazole core with a butanamide moiety allows for targeted interactions with molecular pathways, making it a promising candidate for further research and development.
Eigenschaften
Molekularformel |
C22H27N3O |
---|---|
Molekulargewicht |
349.5 g/mol |
IUPAC-Name |
N-[3-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]propyl]butanamide |
InChI |
InChI=1S/C22H27N3O/c1-3-7-22(26)23-15-6-10-21-24-19-8-4-5-9-20(19)25(21)16-18-13-11-17(2)12-14-18/h4-5,8-9,11-14H,3,6-7,10,15-16H2,1-2H3,(H,23,26) |
InChI-Schlüssel |
KCJFTQNSWVCYFR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)NCCCC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.